3-Phenyl-2,4-dihydro-1,3-benzoxazine
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Overview
Description
3-Phenyl-2,4-dihydro-1,3-benzoxazine is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring. This compound is notable for its applications in the production of high-performance polymers, particularly polybenzoxazines, which are used in various industrial applications due to their excellent thermal stability, chemical resistance, and mechanical properties .
Preparation Methods
3-Phenyl-2,4-dihydro-1,3-benzoxazine can be synthesized through the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde . This reaction typically proceeds under mild conditions and can be carried out in a one-pot process. Industrial production methods often involve heating an aromatic amine, a phenol, and formaldehyde, either sequentially or simultaneously . The reaction conditions can be optimized to enhance yield and purity, and catalysts may be used to lower the curing temperature during polymerization .
Chemical Reactions Analysis
3-Phenyl-2,4-dihydro-1,3-benzoxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazine ring into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the oxazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
3-Phenyl-2,4-dihydro-1,3-benzoxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-2,4-dihydro-1,3-benzoxazine involves the ring-opening polymerization of the oxazine ring. This process can occur thermally or with the aid of catalysts, leading to the formation of a high molecular weight polymer matrix . During polymerization, functional groups such as methylol are formed, contributing to the development of a three-dimensional network structure . The nitrogen atom in the oxazine ring acts as a nucleophile, facilitating various chemical reactions .
Comparison with Similar Compounds
3-Phenyl-2,4-dihydro-1,3-benzoxazine can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Similar in structure but differs in the position of the double bond in the oxazine ring.
2,3-Diphenyl-1,3-benzoxazine: Contains additional phenyl groups, which can alter its chemical and physical properties.
4H-3,1-Benzoxazines: These compounds have different substitution patterns and can exhibit unique reactivity and properties.
The uniqueness of this compound lies in its ability to form high-performance polymers with superior thermal and chemical resistance, making it highly valuable in industrial applications .
Properties
CAS No. |
51287-17-3 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H13NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h1-9H,10-11H2 |
InChI Key |
FMZPVXIKKGVLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OCN1C3=CC=CC=C3 |
Related CAS |
51293-79-9 |
Origin of Product |
United States |
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